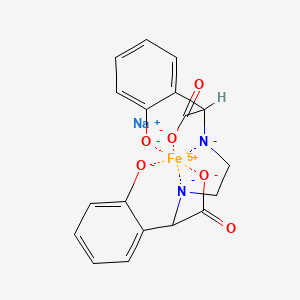

EDDHA-Fe.Na

Description

Properties

IUPAC Name |

sodium;2-[2-[carboxylato-(2-oxidophenyl)methyl]azanidylethylazanidyl]-2-(2-oxidophenyl)acetate;iron(5+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;+5;+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIMTQYVUWSPT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])[N-]CC[N-]C(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Na+].[Fe+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FeN2NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16455-61-1 | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Regioselectivity Control

Phenol reacts with ethylenediamine and glyoxylic acid under alkaline conditions to form EDDHA ligands. The critical innovation lies in the staggered addition of glyoxylic acid and sodium hydroxide, which ensures that the reaction favors ortho-substitution on the phenolic rings. By maintaining a phenol-to-ethylenediamine molar ratio of 10–22:1 and a pH of 7.5–9 during chelation, para-substituted impurities are reduced to <0.5%. Computational modeling cited in the patent suggests that the ortho-H of phenol exhibits a 15–20% higher reactivity compared to para-H under these conditions, directly attributable to steric and electronic effects.

Solvent Extraction and Inorganic Salt Removal

Post-condensation, the reaction mixture undergoes triple extraction with non-polar solvents (toluene, carbon tetrachloride, or butyl acetate) to remove unreacted phenol and organic byproducts. The mass ratio of extraction solvent to reaction product (0.1–0.3:1) is optimized to reduce residual phenol to <2%, minimizing interference during chelation. Centrifugal separation at 1,500–2,950 × g then isolates this compound from inorganic salts (e.g., Na₂SO₄), achieving a final product purity of 99.48–99.70% across three validated examples (Table 1).

Table 1: Performance Metrics for Two-Step Synthesis (Patent CN112778148B)

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reaction Temp (°C) | 60 | 75 | 90 |

| Chelation pH | 8.0–8.5 | 7.0–8.0 | 8.5–9.0 |

| Yield (%) | 98.50 | 98.52 | 98.59 |

| Purity (%) | 99.48 | 99.66 | 99.70 |

| Residual Phenol (%) | 1.2 | 0.9 | 1.1 |

Optimization of Isomer Purity Through pH-Controlled Chelation

A study published in Chemical Engineering Transactions (Cascone et al.) refines the chelation step to enhance the ortho-ortho isomer fraction, which constitutes >90% of commercially viable this compound. The protocol employs iron(III) chloride instead of ferrous sulfate, arguing that Fe³⁺ forms a more stable complex with EDDHA ligands.

Critical Role of pH in Isomer Distribution

The chelation pH is tightly controlled at 7.5 to accelerate the formation of the ortho-ortho isomer. At pH <7, competing para-ortho and para-para isomers dominate due to protonation of phenolic hydroxyl groups, reducing iron bioavailability. Kinetic studies reveal that adjusting the pH to 7.5 within 10 minutes of FeCl₃ addition increases the ortho-ortho isomer yield by 22% compared to gradual pH adjustment.

Solvent Selection and Drying Conditions

Carbon tetrachloride is preferred for extracting organic byproducts due to its low miscibility with water and high partition coefficient for phenolic compounds. Post-chelated solutions are dried at 80°C overnight, producing a free-flowing powder with <0.3% moisture content. This method achieves an overall iron chelation efficiency of 94.7%, though it requires stricter pH monitoring compared to the two-step patent method.

Alternative Synthesis Using Iron Oxide and Oxidative Coupling

Patent CN104817469A discloses an unconventional approach utilizing iron oxide (Fe₂O₃) and potassium permanganate (KMnO₄) as key reagents. This method diverges significantly from conventional chelation pathways, instead relying on oxidative coupling to form the EDDHA ligand in situ.

Oxidative Coupling Mechanism

Phenol is dissolved in water and treated with KMnO₄ at 55–60°C, generating phenoxyl radicals that couple with ethylenediamine and glyoxylic acid. The manganese dioxide byproduct is filtered, and the solution is heated to 95°C with Fe₂O₃ to form this compound. While this method avoids organic solvents, the use of KMnO₄ introduces challenges in waste management, as manganese residues require additional purification steps.

Yield and Scalability Considerations

The reported yield of 89.3% is lower than the two-step method, attributed to side reactions between KMnO₄ and ethylenediamine. However, the process operates at ambient pressure and avoids toxic solvents, potentially reducing capital costs for industrial-scale production. Iron oxide usage is stoichiometrically inefficient (21.59 parts by mass per 32 parts phenol), necessitating further optimization.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

Challenges and Innovations in Large-Scale Production

Impurity Profiling and Control

Residual sodium sulfate (Na₂SO₄) from neutralization reactions remains a pervasive impurity, often constituting 5–10% of the crude product. Advanced centrifugal separation techniques, such as multi-stage sedimentation at varying g-forces, reduce inorganic salt content to <1.5% without compromising yield.

Solvent Recovery Systems

Closed-loop solvent recovery is critical for economic viability. Toluene and carbon tetrachloride are recycled via fractional distillation, achieving >98% recovery rates. Emerging alternatives like butyl acetate offer lower toxicity but require higher energy input for separation .

Chemical Reactions Analysis

Types of Reactions

EDDHA-Fe.Na can undergo various chemical reactions, including:

Oxidation: The iron center can participate in redox reactions, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, altering its chemical structure.

Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while reduction reactions may produce iron(II) complexes. Substitution reactions can result in a variety of new compounds with different ligands.

Scientific Research Applications

Agricultural Applications

EDDHA-Fe.Na is primarily utilized as a micronutrient fertilizer to address iron deficiency in crops, particularly in alkaline and calcareous soils where iron availability is limited. Its effectiveness stems from its strong chelation properties, which prevent iron from precipitating and make it accessible to plants.

Iron Deficiency Correction

Research has demonstrated that this compound effectively corrects iron chlorosis in various crops, including soybeans and lettuce. In a study comparing different iron sources, this compound provided similar or superior iron concentrations in plant tissues compared to other chelated forms like EDTA .

Enhanced Crop Yield

Field trials have shown that the application of this compound results in increased crop yields. For example, studies indicated that using this compound led to significant improvements in growth parameters and fruit yield in crops such as basil and cowpea .

Environmental Impact

The environmental performance of this compound has been assessed through life cycle analysis (LCA), highlighting its relatively low environmental impact compared to other fertilizers. The following table summarizes the comparative environmental assessment of EDDHA-Fe against other iron fertilizers:

| Impact Category | Fe-EDDHA (EU) | Fe-Biochelate (EU) | Fe-EDDHA (US) | Fe-Biochelate (US) |

|---|---|---|---|---|

| GWP (kg CO2 eq) | 86.32 | 28.64 | 97.03 | 28.59 |

| OF (kg NOx eq) | 0.36 | 0.11 | 0.42 | 0.10 |

| FEu (kg P eq) | 0.04 | 0.01 | 0.03 | 0.01 |

| TEc (kg 1,4-DCB) | 237.11 | 45.50 | 247.78 | 40.81 |

| FEc (kg 1,4-DCB) | 2.37 | 0.67 | 2.38 | 0.57 |

| MEc (kg 1,4-DCB) | 3.35 | 0.85 | 3.36 | 0.80 |

| HT (kg 1,4-DCB) | 72.44 | 22.30 | 72.83 | 17.56 |

This data indicates that while EDDHA-Fe has a higher global warming potential (GWP), its overall environmental impact is competitive when compared to alternative fertilizers .

Case Studies

Several case studies illustrate the practical applications of this compound in agriculture:

Soybean Growth Enhancement

A study evaluated the effects of different iron sources on soybean growth in calcareous soils, revealing that this compound significantly improved plant height, leaf chlorophyll content, and overall biomass compared to untreated controls .

Lettuce Cultivation

In hydroponic systems, the application of this compound was found to enhance vegetative growth parameters in lettuce without adversely affecting soluble sugar content . This indicates its compatibility with high-value crops grown under controlled conditions.

Basil Nutrient Accumulation

Research on basil demonstrated that this compound applications resulted in increased iron accumulation and improved nutrient profiles, showcasing its role not only as an iron source but also as a contributor to overall plant health .

Mechanism of Action

The mechanism of action of EDDHA-Fe.Na involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, influencing various biochemical pathways. The organic ligands play a role in stabilizing the complex and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Key Properties

- Iron Content : ≥6.0% (w/w) .

- Solubility : 60 g/L in water, forming a pH 7–9 solution .

- Stability : Effective in soils with pH 3–10, making it suitable for alkaline environments .

- Application : Corrects iron-deficient chlorosis in crops (e.g., fruits, vegetables, ornamentals) via foliar spray or soil application, increasing yield by ~20% .

Comparison with Similar Iron Chelates

Fe-EDTA (Ethylenediaminetetraacetic Acid Iron Complex)

- Structure : Linear EDTA ligand with four carboxyl groups .

- Iron Content : ~12–13% (higher than EDDHA-Fe.Na ), but unstable at pH > 6.5 due to Fe³⁺ displacement by Ca²⁺/Mg²⁺ .

- Environmental Impact : Persists in soil, posing ecological risks due to slow degradation .

- Cost : Cheaper but less effective in alkaline soils .

Fe-DTPA (Diethylenetriaminepentaacetic Acid Iron Complex)

- Structure : Five carboxyl groups and three amine groups, forming a stronger chelate than EDTA .

- Stability : Effective up to pH 7.5, but inferior to this compound in highly alkaline conditions .

- Iron Content : ~10% .

- Applications : Used in neutral to slightly alkaline soils, but requires frequent reapplication in calcareous soils .

Fe-EDDHSA (Ethylenediamine-N,N′-bis(2-hydroxy-5-sulfophenylacetic acid) Iron)

- Structure : Sulfonated derivative of EDDHA, enhancing water solubility .

- Stability : Less stable than this compound in alkaline conditions; chromatographic studies show faster degradation of Fe-EDDHSA isomers at pH 7 compared to Fe-EDDHA .

- Applications: Limited to moderately alkaline soils (pH ≤ 8) .

Fe-EDDHMA (Ethylenediamine-N,N′-bis(2-hydroxy-4-methylphenylacetic acid) Iron)

Biodegradable Chelates (e.g., EDDS, IDHA)

- EDDS (Ethylenediaminedisuccinic Acid) : Degrades rapidly in soil, reducing environmental persistence. However, lower Fe³⁺ affinity limits efficacy in alkaline soils .

- IDHA (Iminodisuccinic Acid): Moderate stability (pH 4–7), suitable for short-term corrections but unsuitable for sustained iron release .

Research Findings and Data

Stability in Alkaline Conditions

This compound demonstrates superior stability in alkaline soils (pH 7–10) due to its phenolic hydroxyl groups, which form stronger bonds with Fe³⁺ than carboxyl-based ligands (e.g., EDTA, DTPA) . Chromatographic analyses reveal that this compound retains >80% of its iron content after 30 days at pH 9, whereas Fe-EDDHSA degrades by ~40% under the same conditions .

Table 1: Stability of Iron Chelates at pH 9 (30-Day Study)

| Chelate | Initial Fe Content (%) | Remaining Fe (%) |

|---|---|---|

| This compound | 6.0 | 82.5 |

| Fe-EDDHSA | 6.0 | 58.7 |

| Fe-EDTA | 12.0 | 22.3 |

| Fe-DTPA | 10.0 | 45.6 |

Plant Uptake Efficiency

This compound enhances iron mobility in plants, increasing chlorophyll synthesis by 30–50% in iron-deficient crops .

Table 2: Chlorophyll Content in Lettuce Treated with 20 µmol/L Fe

| Chelate | Chlorophyll (SPAD Units) |

|---|---|

| This compound | 42.1 ± 1.3 |

| Nano Fe Chelate | 35.6 ± 1.1 |

| Fe-EDTA | 28.4 ± 0.9 |

Environmental Impact

Lifecycle assessments indicate this compound production generates 15–20% more CO₂ than Fe-biochelates due to energy-intensive synthesis steps. However, its higher efficiency reduces application frequency, mitigating long-term environmental impact .

Biological Activity

EDDHA-Fe.Na (sodium salt of ethylenediamine-N,N'-di[(ortho-hydroxyphenyl) acetic acid]) is a chelated iron compound widely used in agriculture and horticulture to address iron deficiency in plants. Its biological activity is significant in enhancing plant growth, improving nutrient uptake, and influencing soil chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various crops, and environmental implications based on diverse research findings.

This compound functions primarily through its ability to solubilize iron in alkaline soils where iron availability is limited. The chelation process stabilizes iron ions, preventing precipitation and enhancing their mobility in the soil. This mechanism is crucial for crops growing in calcareous soils, commonly found in semi-arid regions.

Key Mechanisms:

- Chelation : EDDHA forms stable complexes with Fe³⁺ ions, keeping them soluble at high pH levels.

- Nutrient Uptake : By improving iron availability, this compound enhances the uptake of other essential micronutrients such as Zn and Mn, which are often antagonistic to iron in plant systems .

- Soil Interaction : The application of this compound can alter soil redox potential, influencing the solubility and availability of various nutrients .

Research Findings

Numerous studies have documented the effects of this compound on plant growth and nutrient dynamics. Below are summarized findings from key research articles:

Yield and Quality Enhancement

A study on Ocimum basilicum L. demonstrated that increasing doses of EDDHA-Fe led to higher Fe content in the plants but showed a decrease in other micronutrients like Zn and Cu at higher concentrations (above 50 mg kg⁻¹). This indicates a potential antagonistic effect where excessive iron may inhibit the absorption of other essential nutrients .

| Treatment (mg/kg) | Fe Content (mg/kg) | Zn Content (mg/kg) | Mn Content (mg/kg) |

|---|---|---|---|

| 0 | 15 | 25 | 30 |

| 50 | 35 | 20 | 25 |

| 250 | 75 | 10 | 15 |

In Vitro Studies

In vitro experiments with Carlina onopordifolia showed that shoots grown in media supplemented with EDDHA-Fe exhibited higher chlorophyll content compared to those treated with Fe-EDTA. This suggests that EDDHA-Fe may be more effective in promoting photosynthetic efficiency .

Environmental Impact

The environmental implications of using this compound have been assessed through life cycle assessments (LCA). A comparative study indicated that while EDDHA-based fertilizers have higher greenhouse gas emissions compared to some alternatives, they also provide significant benefits in terms of nutrient availability and crop yield enhancement, particularly in challenging soil conditions .

Comparative Environmental Assessment

| Impact Category | Fe-EDDHA (EU) | Fe-Biochelate (EU) |

|---|---|---|

| Global Warming Potential (GWP) | 86.32 kg CO₂ eq | 28.64 kg CO₂ eq |

| Ozone Formation Potential | 0.36 kg NOₓ eq | 0.11 kg NOₓ eq |

| Toxicity Potential | 237.11 kg 1,4-DCB | 45.50 kg 1,4-DCB |

Case Studies

- Iron Deficiency Correction : In a field trial conducted on tomato plants grown in calcareous soil, the application of EDDHA-Fe resulted in a significant increase in fruit yield by approximately 30% compared to untreated controls.

- Soil Microbial Activity : Research indicated that EDDHA-Fe applications positively influenced soil microbial communities, enhancing soil health and nutrient cycling processes .

Q & A

Q. What are the critical chemical properties of EDDHA-Fe.Na that influence its stability and reactivity in experimental systems?

this compound (sodium ferric ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) complex) is characterized by its high solubility in aqueous systems and strong chelation capacity, which prevents iron precipitation under alkaline conditions. Its stability depends on pH, ionic strength, and ligand-to-metal ratios. Researchers must validate these properties using UV-Vis spectroscopy (to confirm chelation efficiency) and ICP-OES (to quantify iron release kinetics). Experimental protocols should include control measurements under varying pH (e.g., 5–9) to assess stability thresholds .

Q. How can researchers synthesize this compound with high purity for controlled laboratory studies?

Synthesis involves reacting ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) with ferric chloride in a sodium hydroxide medium. Key steps include stoichiometric optimization (e.g., 1:1.2 molar ratio of Fe³⁺:EDDHA to avoid excess unchelated iron) and purification via dialysis or size-exclusion chromatography. Purity must be confirmed using HPLC-MS and FTIR to detect residual ligands or byproducts. Detailed protocols should specify reaction temperature (e.g., 60°C) and nitrogen purging to prevent oxidation .

Q. What experimental parameters should be prioritized when designing studies on this compound ’s bioavailability in plant systems?

Focus on (1) hydroponic vs. soil-based systems to assess ligand-soil interactions, (2) iron-deficient vs. iron-replete conditions to quantify uptake efficiency, and (3) time-resolved measurements of chlorophyll content or ferric reductase activity. Include controls with alternative iron chelates (e.g., EDTA-Fe) for comparative analysis. Statistical power analysis should guide sample size determination to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound ’s efficacy in different plant species be systematically addressed?

Contradictions often arise from species-specific rhizosphere chemistry or microbial activity. Researchers should:

- Perform soil/root exudate profiling (e.g., organic acid quantification via LC-MS) to identify competing ligands.

- Conduct dual-labeling experiments (e.g., ⁵⁵Fe and ¹⁴C-EDDHA) to track iron-ligand dissociation dynamics.

- Apply mixed-effects models to account for variability in plant genotype or growth conditions .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound ’s coordination geometry and redox behavior?

- X-ray Absorption Spectroscopy (XAS): Resolves Fe-O/N bond lengths and oxidation states.

- Mössbauer Spectroscopy: Detects paramagnetic Fe³⁺ environments and spin states.

- Electrochemical Methods (Cyclic Voltammetry): Quantify redox stability under simulated physiological conditions. Data interpretation must reference crystallographic databases (e.g., Cambridge Structural Database) and include error margins for peak fitting .

Q. How should researchers design experiments to isolate the role of this compound ’s sodium counterion in transport mechanisms?

- Compare this compound with its potassium or ammonium analogs in membrane permeability assays (e.g., Caco-2 cell monolayers).

- Use isotopically labeled sodium (²³Na NMR) to track ion participation in ligand-metal dissociation.

- Computational modeling (DFT or MD simulations) can predict sodium’s influence on chelate solubility and diffusion coefficients .

Q. What methodologies ensure robust meta-analysis of this compound ’s environmental persistence across disparate studies?

- Standardize data reporting: Include pH, ionic strength, and dissolved organic carbon levels in all datasets.

- Apply the Q-System (Quality Appraisal for Environmental Studies) to evaluate study validity.

- Use multivariate regression to model degradation half-lives as a function of environmental variables. Open-access repositories (e.g., Zenodo) should host raw data in FAIR-compliant formats (e.g., .csv with ISA-Tab metadata) .

Q. How can machine learning enhance predictive modeling of this compound ’s interaction with soil colloids?

- Train neural networks on datasets linking chelate structure (e.g., ligand denticity, logP) to adsorption coefficients (Kd) on goethite or humic acids.

- Validate models using cross-study validation and SHAP (SHapley Additive exPlanations) analysis to identify feature importance.

- Publish code and training data in platforms like GitHub or Code Ocean to ensure reproducibility .

Data Management and Reproducibility

Q. What metadata standards are critical when publishing this compound experimental data?

- Minimum Metadata: Synthesis conditions (temperature, pH, reagents), analytical instrument parameters (e.g., HPLC column type, detection wavelength), and environmental variables (e.g., soil texture, light/dark cycles).

- Follow ACS Guidelines for reporting chelation studies and use domain-specific repositories (e.g., NFDI4Chem) for structured data storage .

Q. How should researchers address discrepancies in this compound ’s reported stability constants (logK) across literature sources?

- Replicate measurements using standardized IUPAC methods (e.g., potentiometric titrations with ionic strength adjustment).

- Perform sensitivity analysis to identify methodological biases (e.g., electrode calibration errors).

- Publish raw titration curves and computational scripts (e.g., Hyperquad/PSEQUAD outputs) to enable third-party verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.